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Compound of Interest

Compound Name:
4-

(Dimethylamino)cinnamaldehyde

Cat. No.: B3420884 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)cinnamaldehyde (DMACA) is a commercially available aromatic aldehyde

that serves as a valuable and versatile starting material in organic synthesis. Its unique

structure, featuring a reactive α,β-unsaturated aldehyde system and an electron-donating

dimethylamino group, makes it a powerful building block for the creation of a diverse array of

complex molecules. This guide provides a comprehensive overview of the synthetic utility of

DMACA, focusing on its application in the synthesis of bioactive chalcones, Schiff bases, and

various heterocyclic systems. Detailed experimental protocols, quantitative data, and visual

representations of synthetic and biological pathways are presented to facilitate its use in

research and drug discovery.

Physicochemical and Spectroscopic Properties
4-(Dimethylamino)cinnamaldehyde is a yellow to very dark yellow crystalline powder. A

summary of its key physical and spectroscopic properties is provided in the table below.
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Property Value

Molecular Formula C₁₁H₁₃NO

Molecular Weight 175.23 g/mol

Melting Point 138-140 °C

CAS Number 6203-18-5

Appearance Yellow to very dark yellow powder

Solubility Soluble in chloroform/ethanol (1:1) at 50 mg/mL

¹H NMR (DMSO-d₆)
Signals corresponding to aromatic, olefinic, and

dimethylamino protons.

¹³C NMR (DMSO-d₆)
Resonances for carbonyl, aromatic, olefinic, and

methyl carbons.

IR (KBr, cm⁻¹)
Characteristic peaks for C=O (aldehyde), C=C

(alkene), and C-N (amine) stretching vibrations.

Mass Spectrum (EI) Molecular ion peak (M⁺) at m/z 175.

Synthesis of Chalcones via Claisen-Schmidt
Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of compounds synthesized from

DMACA. These molecules are known to exhibit a wide range of biological activities, including

antimicrobial, anti-inflammatory, and anticancer properties. The most common method for their

synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of

an acetophenone derivative with an aromatic aldehyde.

General Reaction Scheme
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4-(Dimethylamino)cinnamaldehyde

4'-(Dimethylamino)chalcone
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+
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+

Base (e.g., NaOH, KOH)
Solvent (e.g., Ethanol)

Catalyst/Solvent
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Caption: Claisen-Schmidt condensation of 4-(Dimethylamino)cinnamaldehyde.

Experimental Protocol: Synthesis of (E)-1-(4-
hydroxyphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-
1-one

Reaction Setup: To a solution of 4-hydroxyacetophenone (0.01 mol) in ethanol (20 mL), add

4-(dimethylamino)cinnamaldehyde (0.01 mol).

Base Addition: Slowly add an aqueous solution of potassium hydroxide (40%, 10 mL) to the

mixture with constant stirring.

Reaction: Continue stirring the reaction mixture at room temperature for 3 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After completion, pour the reaction mixture into ice-cold water and acidify with

dilute hydrochloric acid (HCl) to neutralize the base.

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold

water until the washings are neutral, and then dried. The crude product is recrystallized from

ethanol to afford the pure chalcone.
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Compound
R Group (on
Acetophenone)

Yield (%) Melting Point (°C)

(E)-1-phenyl-3-(4-

(dimethylamino)pheny

l)prop-2-en-1-one

H 80.4 -

(E)-1-(4-

hydroxyphenyl)-3-(4-

(dimethylamino)pheny

l)prop-2-en-1-one

4-OH ~90 -

(E)-1-(4-

chlorophenyl)-3-(4-

(dimethylamino)pheny

l)prop-2-en-1-one

4-Cl ~85 -

(E)-1-(4-

nitrophenyl)-3-(4-

(dimethylamino)pheny

l)prop-2-en-1-one

4-NO₂ ~75 -

Synthesis of Schiff Bases
Schiff bases, or imines, are another important class of compounds readily synthesized from

DMACA. They are formed by the condensation of a primary amine with an aldehyde. These

compounds and their metal complexes have garnered significant interest due to their diverse

biological activities, including antibacterial, antifungal, and anticancer properties.

General Reaction Scheme
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Caption: Synthesis of Schiff bases from 4-(Dimethylamino)cinnamaldehyde.

Experimental Protocol: Synthesis of a Schiff Base from
4-(Dimethylamino)cinnamaldehyde and Aniline

Reactant Mixture: Dissolve 4-(dimethylamino)cinnamaldehyde (0.01 mol) in 20 mL of

ethanol in a round-bottom flask.

Amine Addition: Add an equimolar amount of aniline (0.01 mol) to the solution.

Catalyst: Add a few drops of glacial acetic acid to catalyze the reaction.

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

Isolation: After completion, cool the reaction mixture to room temperature. The solid product

that crystallizes out is collected by filtration.

Purification: Wash the product with cold ethanol and dry it under vacuum to obtain the pure

Schiff base.
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Amine Reactant Product Schiff Base Yield (%)

Aniline

(E)-N-((E)-3-(4-

(dimethylamino)phenyl)allylide

ne)aniline

~78

4-Nitroaniline

(E)-N-((E)-3-(4-

(dimethylamino)phenyl)allylide

ne)-4-nitroaniline

~85

4-Chloroaniline

(E)-4-chloro-N-((E)-3-(4-

(dimethylamino)phenyl)allylide

ne)aniline

~82

Synthesis of Heterocyclic Compounds
The α,β-unsaturated carbonyl system in chalcones derived from DMACA serves as an

excellent synthon for the construction of various heterocyclic rings, which are prevalent in many

pharmaceuticals.

Synthesis of Pyrazolines
Pyrazolines are five-membered heterocyclic compounds that can be synthesized by the

cyclocondensation reaction of chalcones with hydrazine derivatives.

Reaction Mixture: Dissolve the 4'-(dimethylamino)chalcone derivative (0.01 mol) in glacial

acetic acid (20 mL).

Hydrazine Addition: Add hydrazine hydrate (0.02 mol) to the solution.

Reaction: Reflux the mixture for 8-10 hours.

Work-up: Cool the reaction mixture and pour it into ice-cold water.

Isolation and Purification: The resulting solid is filtered, washed with water, and recrystallized

from ethanol to yield the pure pyrazoline derivative.

Synthesis of Pyrimidines
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Pyrimidines, six-membered heterocyclic rings with two nitrogen atoms, can be synthesized

from chalcones by reaction with urea or guanidine.

Reaction Setup: A mixture of a 4'-(dimethylamino)chalcone (0.01 mol) and urea (0.01 mol) is

dissolved in ethanol (10 mL).[1]

Base Addition: To this solution, a 40% aqueous potassium hydroxide solution (10 mL) is

added slowly with constant stirring.[1]

Reaction: The reaction mixture is refluxed on a water bath for 4 hours.[1]

Work-up: After cooling, the mixture is poured into ice-cold water and neutralized with dilute

HCl.[1]

Isolation: The precipitate is filtered, washed with water, and dried to give the pyrimidine

derivative.[1]

Synthesis of 1,3-Thiazines
1,3-Thiazines are six-membered heterocycles containing a nitrogen and a sulfur atom. They

can be prepared from chalcones by reaction with thiourea.

Reactant Mixture: An equimolar mixture (0.008 mol) of the 4'-(dimethylamino)chalcone and

thiosemicarbazide is taken in ethanol (30 mL).[2]

Reaction: The mixture is refluxed on a water bath for 6 hours.[2]

Work-up: The excess solvent is distilled off under vacuum, and the residue is poured into ice-

cold water.[2]

Isolation and Purification: The solid that separates out is filtered, dried, and recrystallized

from ethanol.[2]

Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines can be synthesized by the condensation of o-phenylenediamine with

chalcones.
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Reactant Mixture: A mixture of the 4'-(dimethylamino)chalcone (0.01 mol) and o-

phenylenediamine (0.012 mol) is taken in ethanol (15 mL).

Catalyst: A few drops of piperidine are added as a catalyst.

Reaction: The reaction mixture is refluxed for 2-3 hours.

Work-up and Isolation: The reaction mixture is cooled, and the solid product is filtered,

washed with ethanol, and dried.

Biological Activities and Signaling Pathways
Derivatives of 4-(dimethylamino)cinnamaldehyde, particularly chalcones, have been shown

to possess significant biological activities, including anticancer effects. One of the key

mechanisms of action is the inhibition of pro-inflammatory and cell survival signaling pathways,

such as the NF-κB and STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway

plays a crucial role in inflammation and cancer by regulating the expression of genes involved

in cell proliferation, survival, and angiogenesis. Certain chalcones have been found to inhibit

this pathway.
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Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
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Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved

in cancer cell proliferation, survival, and metastasis. Cinnamaldehyde derivatives have been

shown to suppress the phosphorylation of STAT3, thereby inhibiting its activity.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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